molecular formula C19H17FN2O3 B2432101 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime CAS No. 338793-31-0

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime

Cat. No. B2432101
CAS RN: 338793-31-0
M. Wt: 340.354
InChI Key: FXWGAAVJRSDRQX-CIAFOILYSA-N
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Description

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of the pyrrole family, known for its diverse applications in organic synthesis. For instance, new synthetic methodologies have been developed for creating various 3-fluorinated pyrroles, showcasing the versatility and importance of such compounds in organic chemistry (Surmont et al., 2009).

Structural and Molecular Analysis

  • The structural and molecular characteristics of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied, indicating the significance of such compounds in understanding molecular interactions and properties (Loh et al., 2013).

Applications in Antitumor Research

  • Compounds from the same family have demonstrated potential in antitumor research. For instance, derivatives of similar pyrrole compounds have shown inhibitory effects on tumor cell proliferation, indicating their potential use in developing new anticancer drugs (Jia et al., 2015).

Novel Synthetic Applications

  • The compound belongs to a class of chemicals involved in novel synthetic processes, such as the direct reductive amination of aldehydes, which is crucial in producing biologically active molecules and pharmaceuticals (Bawa et al., 2009).

Nonlinear Optical and Spectroscopic Analysis

  • Similar compounds have been analyzed for their nonlinear optical properties and spectroscopic characteristics, which are critical in fields like photonics and materials science (Beytur & Avinca, 2021).

Molecular Docking Studies

  • Molecular docking studies of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provide insights into their potential biological activity and interactions with biological targets, useful in drug discovery (Mary et al., 2015).

Radiochemistry Applications

  • In the field of radiochemistry, derivatives of similar compounds have been explored as novel thiol-reactive prosthetic groups, emphasizing their role in developing radiotracers for biomedical imaging (Moore et al., 2016).

properties

IUPAC Name

4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)-3H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-9-7-15(8-10-16)22-18(12-21-25-2)17(11-19(22)23)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWGAAVJRSDRQX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=C2C=NOC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=C2/C=N/OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime

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